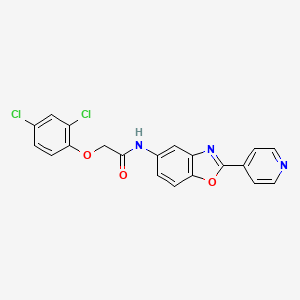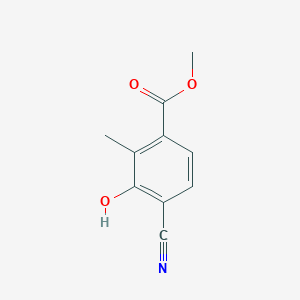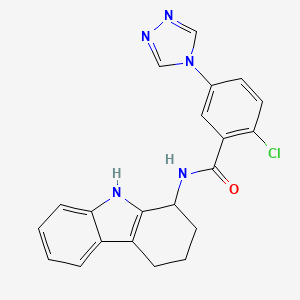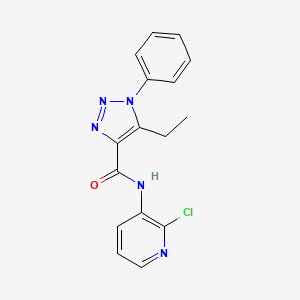
Ethyl 3-amino-4-(phenylsulfonyl)-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-4-(phenylsulfonyl)-2-thiophenecarboxylate is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an amino group, a phenylsulfonyl group, and an ethyl ester group attached to the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-amino-4-(phenylsulfonyl)-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thiophene derivative.
Sulfonylation: The phenylsulfonyl group is introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Esterification: The ethyl ester group is formed by esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents such as nitric acid, bromine, and sulfuric acid are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophenes depending on the electrophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-amino-4-(phenylsulfonyl)-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials, including organic semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism of action of Ethyl 3-amino-4-(phenylsulfonyl)-2-thiophenecarboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity towards its target. The thiophene ring can participate in π-π interactions, further stabilizing the compound-target complex.
Comparación Con Compuestos Similares
Ethyl 3-amino-4-(methylsulfonyl)-2-thiophenecarboxylate: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.
Ethyl 3-amino-4-(phenylsulfonyl)-2-furancarboxylate: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness: Ethyl 3-amino-4-(phenylsulfonyl)-2-thiophenecarboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The phenylsulfonyl group enhances its stability and reactivity, while the thiophene ring provides a versatile platform for further functionalization.
Propiedades
Fórmula molecular |
C13H13NO4S2 |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
ethyl 3-amino-4-(benzenesulfonyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C13H13NO4S2/c1-2-18-13(15)12-11(14)10(8-19-12)20(16,17)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3 |
Clave InChI |
FWDLUHOEWMKEIJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=CS1)S(=O)(=O)C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(8S,9S,13R)-8-hydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-ene-7,16-dione](/img/structure/B15282786.png)
![3-{[2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)ethyl]sulfanyl}-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B15282792.png)




![6-[(2-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282824.png)
![methyl 4-[4-hydroxy-3-(3-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B15282832.png)
![N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[f]indazol-3-amine](/img/structure/B15282833.png)

![N-{5-[(2-ethoxyanilino)carbonyl]-2-methylphenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B15282842.png)
